An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Cyanoethyl)boronic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Cyanoethyl)boronic acid
Introduction
(2-Cyanoethyl)boronic acid is a bifunctional molecule of interest in synthetic chemistry and materials science, featuring both a reactive boronic acid moiety and a cyano group. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the development of therapeutic agents.[1] The cyano group provides a handle for further chemical transformations. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of (2-Cyanoethyl)boronic acid. We will delve into the predicted chemical shifts, the underlying principles governing these values, and provide robust experimental protocols for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of organoboron compounds.
Chemical Structure and Spectroscopic Assignment
To facilitate a clear discussion, the atoms in (2-Cyanoethyl)boronic acid are systematically numbered as shown below. This numbering will be used consistently throughout the guide when referring to specific proton and carbon environments.
Caption: Numbering scheme for (2-Cyanoethyl)boronic acid.
Part 1: ¹H NMR Spectroscopy Analysis
The proton NMR spectrum of (2-Cyanoethyl)boronic acid is expected to be relatively simple, showing two signals corresponding to the two methylene (CH₂) groups, designated as Hα and Hβ.
Predicted ¹H Chemical Shifts
The chemical environment of each proton group dictates its resonance frequency. The electron-withdrawing nature of the cyano group (–C≡N) and the boronic acid group (–B(OH)₂) significantly influences the chemical shifts.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Hα | ~1.2 - 1.5 | Triplet (t) | ~7-8 | Adjacent to the less electronegative boron atom and coupled to the two Hβ protons. |
| Hβ | ~2.5 - 2.8 | Triplet (t) | ~7-8 | Adjacent to the strongly electron-withdrawing cyano group, causing significant deshielding and a downfield shift. Coupled to the two Hα protons. |
Expertise & Experience: The prediction places the Hβ protons significantly downfield. This is a classic example of the inductive effect. The cyano group's sp-hybridized carbon and nitrogen are highly electronegative, pulling electron density away from the adjacent Cβ-Hβ bonds. This "deshields" the Hβ protons from the external magnetic field, requiring a higher frequency for resonance.[2] Conversely, while the boronic acid group is electron-withdrawing, its effect on the adjacent Hα protons is less pronounced than that of the cyano group on Hβ.
Experimental Protocol for ¹H NMR Acquisition
A self-validating protocol ensures reproducibility and high-quality data.
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Sample Preparation:
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Accurately weigh 5-10 mg of (2-Cyanoethyl)boronic acid.
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Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often a good starting choice for boronic acids due to its ability to disrupt intermolecular hydrogen bonding that can lead to signal broadening.[3]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if precise chemical shift referencing is required, though referencing to the residual solvent peak is common practice.[4]
-
-
Instrument Setup & Acquisition (300-500 MHz Spectrometer):
-
Insert the sample into the NMR magnet and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Acquire the spectrum using standard parameters:
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Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds (boronic acids may have longer relaxation times).
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals. The integral ratio of Hα to Hβ should be 1:1 (or 2H:2H).
-
Analyze the peak multiplicities and measure the coupling constants.
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Part 2: ¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Three distinct carbon signals are expected for (2-Cyanoethyl)boronic acid.
Predicted ¹³C Chemical Shifts
The chemical shifts of the carbon atoms are also heavily influenced by the attached functional groups.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cα | ~15 - 25 (often broad) | This carbon is directly attached to boron. Due to the quadrupolar nature of the ¹¹B nucleus (spin I = 3/2), it can cause rapid relaxation of the attached Cα nucleus. This often results in a significantly broadened signal that can sometimes be difficult to observe.[5] |
| Cβ | ~20 - 30 | This sp³ hybridized carbon is influenced by both the adjacent Cα and the cyano group. |
| C≡N | ~118 - 125 | The sp-hybridized carbon of the nitrile group characteristically appears in this downfield region.[6][7][8] |
Trustworthiness: The prediction of a broad or potentially unobservable Cα peak is a critical insight grounded in the fundamental physics of NMR.[5][9] Acknowledging this possibility is key to correctly interpreting an experimental spectrum. If the Cα signal is not readily apparent, it does not necessarily indicate sample impurity or degradation but rather is a known spectral artifact for organoboron compounds. Acquiring the spectrum with a larger number of scans may be necessary to improve the signal-to-noise ratio for this peak.
Experimental Protocol for ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR but requires adjustments to account for the lower sensitivity and longer relaxation times of the ¹³C nucleus.
-
Sample Preparation:
-
A more concentrated sample is recommended. Use 20-50 mg of (2-Cyanoethyl)boronic acid in ~0.6 mL of deuterated solvent.
-
-
Instrument Setup & Acquisition:
-
Perform locking and shimming as described for ¹H NMR.
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Pulse Angle: 45-60 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5-10 seconds. The quaternary carbon of the cyano group can have a particularly long relaxation time.
-
Number of Scans: A significantly higher number of scans (e.g., 256 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase the spectrum.
-
Calibrate the chemical shift axis using the solvent signal (e.g., the central peak of the DMSO-d₆ septet is at 39.51 ppm).[4]
-
Integrated Workflow for NMR Analysis
The following diagram illustrates the logical flow for the complete NMR characterization of (2-Cyanoethyl)boronic acid.
Caption: Standard workflow for NMR analysis of (2-Cyanoethyl)boronic acid.
Conclusion
The ¹H and ¹³C NMR spectra of (2-Cyanoethyl)boronic acid provide unambiguous confirmation of its chemical structure. The ¹H spectrum is characterized by two triplets corresponding to the α and β methylene protons, with their chemical shifts dictated by the relative electron-withdrawing strengths of the boronic acid and cyano groups. The ¹³C spectrum shows three distinct signals, with the carbon attached to boron often appearing as a broad resonance. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data for this and related organoboron compounds, ensuring the integrity of their scientific endeavors.
References
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Anonymous. (n.d.). A Cucurbit[3]uril-mediated Host-guest Complex for Red Light Photocatalysis. - Supporting Information. Retrieved from
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- Anonymous. (n.d.). Common NMR Solvents - Reference Data.
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- San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts.
- MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PMC.
- MDPI. (2020, August 5). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells.
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